

An In-depth Technical Guide to 2-Bromo-6-chlorobenzo[d]thiazole

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Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzo[d]thiazole

Cat. No.: B1279464

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CAS Number: 3507-17-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-6-chlorobenzo[d]thiazole**, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this exact molecule is limited, this document consolidates available data on its physicochemical properties and provides detailed, plausible experimental protocols for its synthesis and subsequent functionalization based on established methodologies for analogous benzothiazole derivatives. Furthermore, this guide explores the potential biological activities of **2-Bromo-6-chlorobenzo[d]thiazole** by examining structure-activity relationships derived from related compounds, presenting relevant quantitative data for comparison. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and complex organic molecules.

Physicochemical Properties

2-Bromo-6-chlorobenzo[d]thiazole is a solid, bicyclic aromatic compound. The presence of two different halogen atoms on the benzothiazole core, a bromine atom at the 2-position of the thiazole ring and a chlorine atom at the 6-position of the benzene ring, imparts distinct reactivity and potential for selective functionalization.

Property	Value	Reference
CAS Number	3507-17-3	[1]
Molecular Formula	C ₇ H ₃ BrCINS	[1]
Molecular Weight	248.53 g/mol	[1]
Melting Point	99-100 °C	[2]
Appearance	Solid	[2]
Predicted Density	1.849±0.06 g/cm ³	[1]
Predicted Boiling Point	330.5±34.0 °C	[1]

Spectroscopic Data:

Spectrum	Data	Reference
¹ H NMR (CDCl ₃)	δ: 7.42-7.46 (m, 1H), 7.76-7.90 (m, 2H)	[2]

Synthesis and Reactivity

The primary route for the synthesis of **2-Bromo-6-chlorobenzo[d]thiazole** is anticipated to be via a Sandmeyer-type reaction starting from the commercially available 2-amino-6-chlorobenzothiazole. The bromine at the 2-position is then available for a variety of palladium-catalyzed cross-coupling reactions, making it a versatile building block.

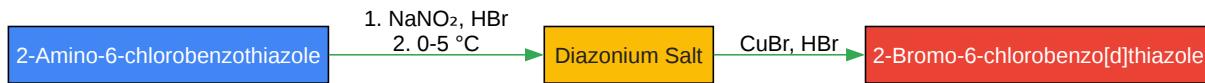
Synthesis via Sandmeyer Reaction

This protocol describes a plausible method for the synthesis of **2-Bromo-6-chlorobenzo[d]thiazole** from 2-amino-6-chlorobenzothiazole through diazotization followed by a copper-catalyzed bromination.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol:

- Diazotization:

- Suspend 2-amino-6-chlorobenzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~5-6 eq).
- Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
- Bromination:
 - In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in HBr (48%).
 - Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
 - Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until the evolution of nitrogen gas ceases.
 - Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
 - Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
 - Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to yield **2-Bromo-6-chlorobenzo[d]thiazole**.



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Synthetic route to **2-Bromo-6-chlorobenzo[d]thiazole**.

Reactivity and Functionalization

The bromine atom at the C2 position of the benzothiazole ring is susceptible to displacement and is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, respectively.

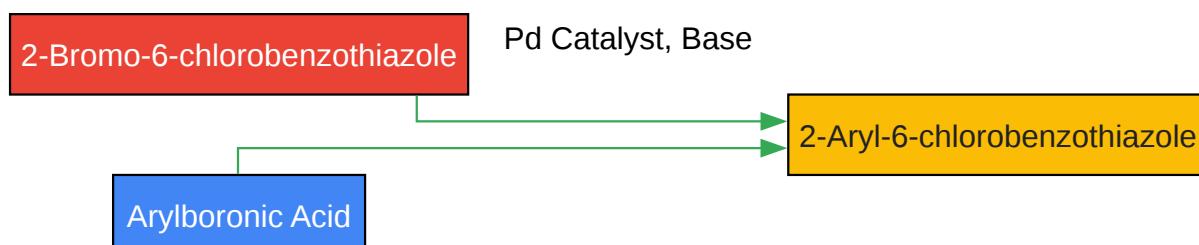
2.2.1. Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of **2-Bromo-6-chlorobenzo[d]thiazole** with an arylboronic acid.^{[6][7][8]}

Experimental Protocol:

- Reaction Setup:
 - In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **2-Bromo-6-chlorobenzo[d]thiazole** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K_2CO_3 , 2.0-3.0 eq) or cesium carbonate (Cs_2CO_3 , 2.0 eq).
 - Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 2-5 mol%) or palladium(II) acetate ($Pd(OAc)_2$, 2-5 mol%) with a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).
- Solvent and Reaction Conditions:
 - Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).
 - Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Work-up and Purification:
 - Cool the reaction to room temperature and dilute with water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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General scheme for Suzuki-Miyaura coupling.

2.2.2. Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of **2-Bromo-6-chlorobenzo[d]thiazole** with a primary or secondary amine.

Experimental Protocol:

- Reaction Setup:**
 - In a dry, inert-atmosphere glovebox or Schlenk flask, combine **2-Bromo-6-chlorobenzo[d]thiazole** (1.0 eq), the desired amine (1.2-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 eq).
 - Add a palladium catalyst system, for instance, a combination of a palladium precursor like $\text{Pd}_2(\text{dba})_3$ (1-2 mol%) and a bulky electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos (2-4 mol%).
- Solvent and Reaction Conditions:**
 - Add an anhydrous, aprotic solvent like toluene, dioxane, or THF.

- Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed (monitor by TLC or LC-MS).
- Work-up and Purification:
 - Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Potential Biological Activities

While specific biological data for **2-Bromo-6-chlorobenzo[d]thiazole** is not readily available in the literature, the benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial and anticancer properties. The presence and position of halogen substituents can significantly influence this activity.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Antimicrobial Activity

Halogenated benzothiazole derivatives have demonstrated significant activity against various bacterial and fungal strains. The presence of a chloro group at the 6-position, as in the target molecule, has been associated with enhanced antibacterial activity in some series of compounds.[\[2\]](#) It is plausible that **2-Bromo-6-chlorobenzo[d]thiazole** and its derivatives could exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table of Minimum Inhibitory Concentrations (MIC) for Analogous Benzothiazole Derivatives:

Compound Class	Test Organism	MIC (µg/mL)	Reference
Substituted Benzothiazoles	Escherichia coli	3.1 - 78.125	[12]
Substituted Benzothiazoles	Staphylococcus aureus	12.5 - 78.125	[12]
Substituted Benzothiazoles	Pseudomonas aeruginosa	6.2	[12]
Substituted Benzothiazoles	Bacillus cereus	12.5	[12]
2-Arylbenzothiazole Analogues	Enterococcus faecalis	~1 µM	[12]
2-Arylbenzothiazole Analogues	Klebsiella pneumoniae	1.04 - 2.03 µM	[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth.
- Serial Dilution: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing the growth medium.
- Inoculation: Add the microbial inoculum to each well.
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[\[2\]](#)

Anticancer Activity

Numerous 2-substituted and 6-substituted benzothiazole derivatives have been reported to possess potent cytotoxic activity against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular signaling pathways

or the induction of apoptosis.[9][11][13][14] The combination of chloro and bromo substituents on the benzothiazole scaffold of the title compound makes it an interesting candidate for anticancer drug discovery.

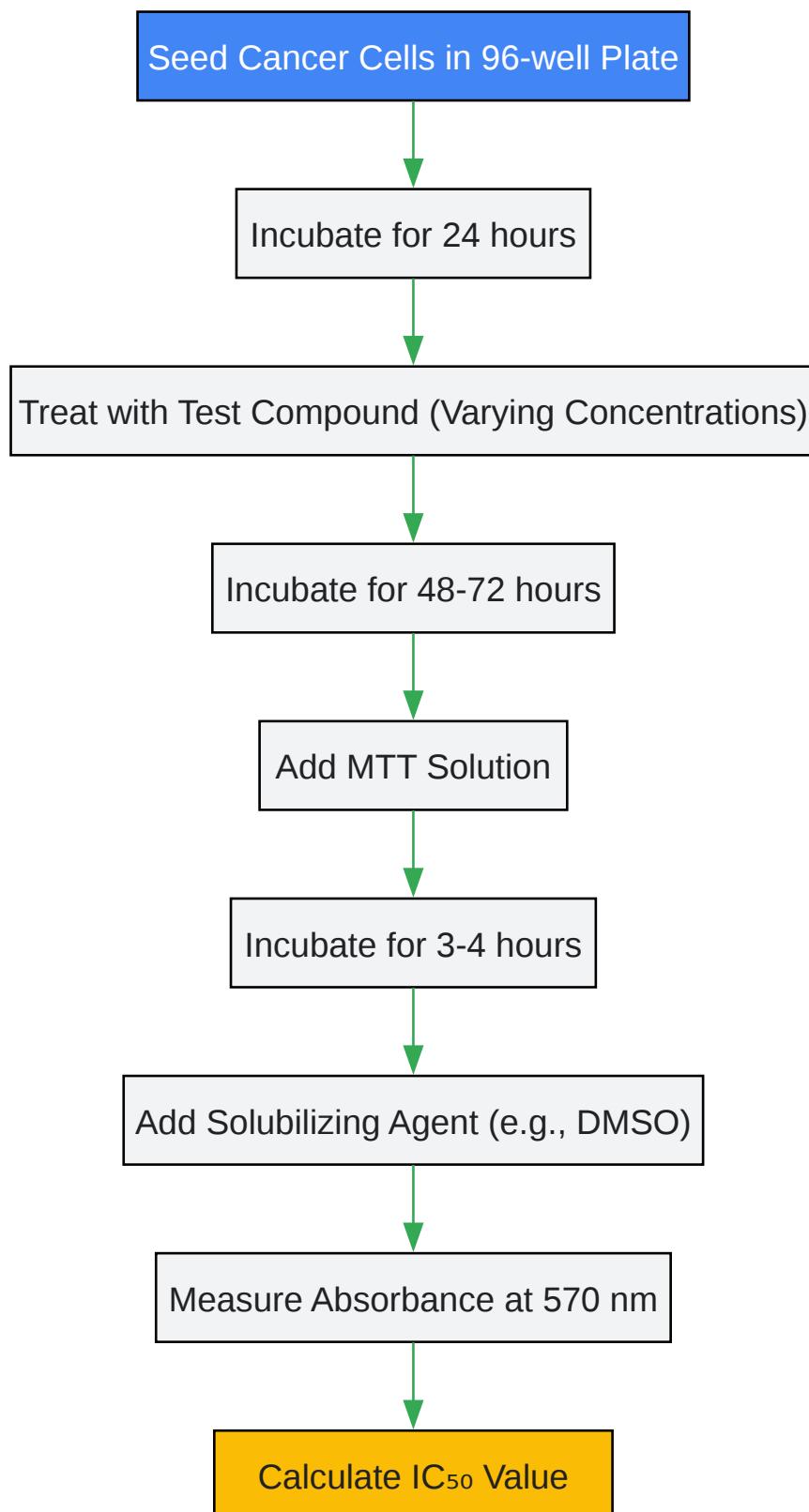
Table of IC₅₀ Values for Analogous Benzothiazole Derivatives:

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
Dichlorophenyl-containing chlorobenzothiazole	HOP-92 (Non-small cell lung cancer)	0.0718	[13]
Sulphonamide-based benzothiazole	MCF-7 (Breast cancer)	34.5	[9]
Sulphonamide-based benzothiazole	HeLa (Cervical cancer)	44.15	[9]
Sulphonamide-based benzothiazole	MG63 (Osteosarcoma)	36.1	[9]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide	A549 (Lung cancer)	68 μg/mL	[14]
6-nitrobenzo[d]thiazol-2-ol	A549 (Lung cancer)	121 μg/mL	[14]

Experimental Protocol: MTT Cytotoxicity Assay

- Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC_{50} value, the concentration that inhibits 50% of cell growth, can be calculated from the dose-response curve.[\[2\]](#)



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Workflow for the MTT cytotoxicity assay.

Conclusion

2-Bromo-6-chlorobenzo[d]thiazole represents a valuable and versatile scaffold for the development of novel organic compounds with potential therapeutic applications. While direct experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis and exploration of its chemical and biological properties based on the well-established chemistry of related benzothiazole derivatives. The synthetic routes and experimental protocols detailed herein offer practical starting points for researchers. The compiled biological activity data of analogous compounds suggests that **2-Bromo-6-chlorobenzo[d]thiazole** and its derivatives are promising candidates for further investigation in the fields of antimicrobial and anticancer drug discovery. Future studies are warranted to fully elucidate the specific biological profile and mechanism of action of this compound.

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